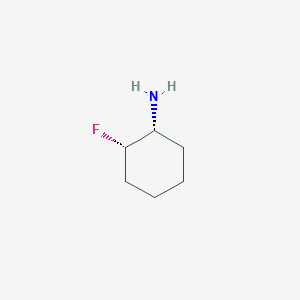

(1R,2S)-2-fluorocyclohexan-1-amine

Description

Significance of Fluorine in Organic and Medicinal Chemistry Scaffolds

Key benefits of incorporating fluorine include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this process, thereby increasing the metabolic stability and prolonging the active duration of a drug. nih.gov

Altered Physicochemical Properties: Fluorination can significantly influence a molecule's acidity or basicity (pKa), lipophilicity, and membrane permeability. researchgate.net These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.

Enhanced Binding Affinity: The polarized C-F bond can engage in favorable interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, leading to increased binding affinity and potency. nih.gov

Conformational Control: Due to stereoelectronic effects, fluorine substitution can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to a biological target.

Applications in PET Imaging: The radioactive isotope, fluorine-18 (B77423) (¹⁸F), is a positron emitter with a convenient half-life, making it an invaluable tool for Positron Emission Tomography (PET) imaging in both clinical diagnostics and drug development research. nih.gov

Overview of Cyclic Fluoroamines in Chemical Space

Cyclic fluoroamines, such as fluorinated cyclohexylamines, are particularly attractive building blocks in drug discovery. nih.gov The cyclohexane (B81311) ring provides a defined three-dimensional structure that can effectively explore the binding pockets of proteins. The presence of both a fluorine atom and an amine group on this scaffold offers distinct advantages.

The amine group serves as a handle for further chemical modifications and is often a key pharmacophoric element that interacts with biological targets. The strategic placement of a fluorine atom relative to the amine can modulate the amine's basicity, which is a critical parameter for drug-receptor interactions and for avoiding off-target effects. researchgate.net

The synthesis of specific stereoisomers of cyclic fluoroamines is an area of active research. nih.govbeilstein-journals.org Controlling the precise spatial arrangement of the fluorine and amine substituents is crucial, as different stereoisomers can exhibit vastly different biological activities. Researchers have developed various synthetic methods, including the stereoselective ring-opening of aziridines and the fluorination of enamines, to access these valuable compounds. researchgate.netacs.org These building blocks are sought after for their potential to introduce novel properties into new generations of pharmaceuticals and agrochemicals. nih.gov

While detailed research findings on the specific compound (1R,2S)-2-fluorocyclohexan-1-amine are not widely published in prominent literature, its structure represents the convergence of the important chemical motifs discussed. The properties of this and related compounds are presented in the table below.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1290191-82-0 | C₆H₁₂FN | 117.16 |

| (1R,2S)-2-fluorocyclopropan-1-amine | 143062-83-3 | C₃H₆FN | 75.08 |

| (1R,2S)-2-methylcyclohexan-1-amine | 79389-37-0 | C₇H₁₅N | 113.20 |

| trans-(1R,2R)-1,2-Diaminocyclohexane | 20439-47-8 | C₆H₁₄N₂ | 114.19 |

This table is generated based on data from chemical databases and is for informational purposes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

(1R,2S)-2-fluorocyclohexan-1-amine |

InChI |

InChI=1S/C6H12FN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2/t5-,6+/m0/s1 |

InChI Key |

ZFZUTWAYBJFSIL-NTSWFWBYSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)N)F |

Canonical SMILES |

C1CCC(C(C1)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r,2s 2 Fluorocyclohexan 1 Amine

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for accessing specific stereoisomers like (1R,2S)-2-fluorocyclohexan-1-amine from prochiral or racemic precursors. These methods establish the required absolute stereochemistry at the two adjacent chiral centers.

Asymmetric Fluorination Approaches

Asymmetric fluorination introduces a fluorine atom into a molecule enantioselectively, creating a chiral C-F bond. While direct asymmetric fluorination of a cyclohexylamine (B46788) precursor is challenging, related strategies on analogous systems provide a blueprint. Organocatalytic α-fluorination of aldehydes and ketones is a prominent method. beilstein-journals.org For instance, the fluorination of α-branched aldehydes can be achieved with high enantioselectivity using chiral organocatalysts, often involving a kinetic resolution of the starting material. beilstein-journals.org Another powerful technique involves the catalytic asymmetric nucleophilic fluorination using sources like boron trifluoride etherate (BF₃·Et₂O) in the presence of a chiral catalyst, which can yield products with excellent diastereo- and enantioselectivities. nih.gov These methods, typically applied to carbonyl compounds or activated alkenes, could be adapted to precursors of 2-fluorocyclohexan-1-amine, such as a suitably protected aminocyclohexene or a cyclohexanone (B45756) derivative.

A key challenge in fluorination is controlling the stereochemistry. The development of chiral N-F reagents, such as those derived from cinchona alkaloids, marked a significant advancement in reagent-controlled asymmetric fluorination. nih.gov These reagents, in combination with metal catalysts or as part of organocatalytic systems, enable the enantioselective construction of C-F quaternary stereocenters, a concept adaptable to tertiary centers like those in the target compound. nih.gov

Chiral Catalyst Applications (Organocatalysis, Metal Complexes)

Chiral catalysts are central to enantioselective synthesis, guiding reactions to favor one enantiomer over the other. Both organocatalysts and chiral metal complexes have been effectively used in synthesizing vicinal fluoroamines.

Organocatalysis: Chiral Brønsted acids, such as phosphoric acids derived from (S)-TRIP, have proven effective in catalyzing intramolecular aza-Michael reactions to create fluorinated heterocyclic systems with excellent enantioselectivity. nih.govnih.gov A general approach involves the reaction of a fluoroalkenyl compound with an amine nucleophile, generating a prochiral enamine intermediate that is then protonated asymmetrically by the chiral catalyst. nih.govd-nb.infost-andrews.ac.uk This strategy establishes the stereocenter bearing the fluorine atom with high control. nih.gov Similarly, chiral bifunctional Brønsted acid/base catalysts can effectively mediate the addition of fluoronitromethane to imines, producing β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselectivity. nih.gov

Metal Complexes: Chiral metal complexes are also employed. For example, the combination of cinchona alkaloids with Lewis acids like Cu(acac)₂ can facilitate enantiodivergent asymmetric fluorination, allowing access to either the (R) or (S) enantiomer depending on the specific ligands and additives used. nih.gov

| Catalyst Type | Example Catalyst/System | Application | Typical Selectivity |

| Organocatalyst | (S)-TRIP-derived Phosphoric Acid | Intramolecular aza-Michael reaction | Excellent enantioselectivity nih.gov |

| Organocatalyst | Chiral Bifunctional Brønsted Acid/Base | Addition of fluoronitromethane to imines | High enantio- and diastereoselection nih.gov |

| Metal Complex | (DHQ)₂PHAL / NFSI | Asymmetric fluorocyclization of indoles | 52% to 84% ee nih.gov |

| Metal Complex | Chiral Iodine Catalyst / BF₃·Et₂O | Asymmetric nucleophilic fluorination | >99% ee, >20:1 dr nih.gov |

Kinetic Resolution Techniques

Kinetic resolution is a powerful method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

In the context of fluorinated compounds, organocatalytic asymmetric fluorination of racemic α-chloroaldehydes has been shown to involve a significant kinetic resolution of the starting aldehyde, contributing to the high enantiomeric purity of the final α-chloro-α-fluoroaldehyde product. beilstein-journals.org

A more direct application is dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. DKR has been successfully applied to the synthesis of chiral β-fluoroamines through the stereoselective fluoroalkylation of imines. cas.cn This process relies on the chiral induction from a sulfoximine (B86345) auxiliary to the fluorine-bearing carbon, enabled by the dynamic kinetic resolution of an α-fluorinated carbanion intermediate. cas.cn Enzymatic methods, using transaminases in combination with in situ product crystallization, also represent a potent DKR strategy for producing β-chiral amines with high enantiomeric excess. nih.gov

Stereocontrolled Functionalization of Precursors

The synthesis of this compound can be achieved by the stereocontrolled functionalization of a pre-existing chiral scaffold. This approach relies on introducing the fluorine and amine groups with predictable stereochemistry onto a molecule that already possesses the desired cyclohexyl framework.

A common strategy involves the ring-opening of epoxides (oxiranes). Starting from a stereochemically defined cyclohexene (B86901) derivative, epoxidation can be performed stereoselectively. Subsequent ring-opening of the resulting epoxide with a fluoride (B91410) source (e.g., Deoxofluor, XtalFluor-E) can introduce the fluorine atom. nih.gov The regioselectivity and stereochemistry of this opening are highly dependent on the substrate and reaction conditions, but often proceed with inversion of configuration, providing a powerful tool for controlling the relative stereochemistry of the resulting fluorohydrin. nih.gov The hydroxyl group can then be converted to an amine with retention or inversion of configuration to yield the desired product. This method was utilized in the synthesis of tetrafluorocyclohexylamine isomers, starting from a Birch reduction product followed by double epoxidation and hydrofluorination ring-opening reactions. beilstein-journals.org

Targeted Stereoselective Routes

These routes are designed to directly form the target molecule with the correct relative and absolute stereochemistry, often in a single key step from an advanced intermediate.

Reductive Amination Protocols

Stereoselective reductive amination of a chiral ketone is a highly effective method for synthesizing chiral amines. To produce this compound, this approach would begin with (R)-2-fluorocyclohexan-1-one. The synthesis of this chiral ketone precursor is a critical first step, which could be achieved through asymmetric fluorination of cyclohexanone. cymitquimica.com

Once the chiral ketone is obtained, it can be reacted with an ammonia (B1221849) equivalent (or a protected amine source) to form an intermediate imine or enamine. This intermediate is then reduced in situ. The stereochemical outcome of the reduction is controlled by the directing effect of the existing chiral center at C2, which bears the fluorine atom. The reducing agent is sterically guided to attack one face of the imine C=N double bond, leading to the formation of the desired (1R,2S) diastereomer.

Key Steps in Stereoselective Reductive Amination:

Synthesis of Chiral Precursor: Asymmetric synthesis of (R)-2-fluorocyclohexan-1-one. cymitquimica.com

Imine Formation: Reaction of the ketone with an amine source (e.g., ammonia, benzylamine).

Diastereoselective Reduction: Reduction of the imine using a hydride reagent (e.g., NaBH₄, NaBH₃CN). The fluorine at C2 directs the approach of the hydride to the opposite face, yielding the cis product which, in this case, corresponds to the (1R,2S) configuration.

This method is powerful because the stereochemistry of the amine is set relative to the pre-existing fluorine-bearing stereocenter, providing excellent diastereocontrol.

Mitsunobu Reaction Adaptations for Fluorocycloalkane Amines

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including amines, with inversion of configuration. nih.govorganic-chemistry.org This reaction typically involves an alcohol, a nucleophile (such as an amine or its precursor), a phosphine (B1218219) (like triphenylphosphine, PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds through a dehydrative redox process, forming a C-N bond from a C-O bond. nih.govnii.ac.jp

Key to the Mitsunobu reaction is the activation of the alcohol by the phosphine and azodicarboxylate, forming an oxyphosphonium salt that is susceptible to nucleophilic attack. organic-chemistry.org For the synthesis of amines, nitrogen nucleophiles like phthalimide (B116566) or hydrogen azide (B81097) are often used, followed by a deprotection step to yield the primary amine. organic-chemistry.org The reaction is known for its high stereoselectivity, making it valuable for synthesizing chiral amines from chiral alcohols. nih.gov

Recent adaptations have expanded the scope of the Mitsunobu reaction to include more basic amines as nucleophiles. nih.gov For instance, the use of N-heterocyclic phosphine-butane (NHP-butane) has enabled the direct use of amine nucleophiles for C-N bond formation. nih.gov This is significant as traditional Mitsunobu conditions are often limited to acidic nucleophiles to avoid protonation of the azodicarboxylate reagent. organic-chemistry.org

In the context of synthesizing fluorocycloalkane amines, the Mitsunobu reaction can be employed to introduce the amine functionality with a defined stereochemistry. Starting with a corresponding fluorocycloalkanol, the reaction with a suitable nitrogen nucleophile under Mitsunobu conditions would lead to the desired fluorocycloalkane amine with inversion of the stereocenter at the carbon bearing the hydroxyl group. The choice of protecting groups on the amine nucleophile is crucial to prevent side reactions like elimination or aziridine (B145994) formation. tudublin.ie

| Reagent/Condition | Role in Mitsunobu Reaction | Reference |

| Triphenylphosphine (PPh3) | Reducing agent, activates the alcohol | nih.gov |

| DEAD/DIAD | Oxidizing agent, facilitates the reaction | nih.gov |

| Phthalimide | Nitrogen nucleophile precursor | organic-chemistry.org |

| N-heterocyclic phosphine-butane | Allows use of basic amine nucleophiles | nih.gov |

C-H Fluorination Pathways

Direct C-H fluorination has emerged as a powerful strategy for the synthesis of organofluorine compounds, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates. While specific examples for the direct C-H fluorination to produce this compound are not extensively detailed in the provided results, the principles of diastereoselective fluorination of carbanions alpha to a sulfone have been studied and can be conceptually applied. cuny.edu

In one study, the fluorination of carbanions in enantiomerically pure N-Boc protected oxazolidines proceeded with good to excellent diastereoselectivity. cuny.edu The level of diastereoselectivity was found to be dependent on the base used, with lithium diisopropylamide (LDA) providing the highest selectivity. cuny.edu This suggests that by carefully selecting the directing group and reaction conditions, it may be possible to achieve stereoselective C-H fluorination on a cyclohexane (B81311) ring bearing an amino group or a precursor.

The development of electrophilic fluorinating reagents, such as Selectfluor, has also enabled the introduction of fluorine alpha to a keto functionality, which could be a potential intermediate in a multi-step synthesis of the target compound. cuny.edu The challenge in direct C-H fluorination lies in controlling the regioselectivity and stereoselectivity of the reaction, which is an active area of research.

Deracemization and Enantiomeric Enrichment Techniques

The separation of a racemic mixture into its constituent enantiomers is a critical step in the production of optically active compounds. wikipedia.org This process, known as chiral resolution, can be achieved through various methods.

Enzymatic Deracemization using Lipases

Enzymatic deracemization offers a highly selective method for obtaining enantiomerically pure compounds. Lipases, in particular, have been successfully used to deracemize trans-2-fluorocycloalkanols, which are key precursors to trans-2-fluorocyclohexan-1-amine. nih.gov This process can be achieved through either the hydrolysis of the corresponding acetates or chloroacetates, or by the esterification of the fluorohydrins themselves. nih.gov

Studies have shown that Pseudomonas cepacia lipase (B570770) is highly selective for the (R)-enantiomers of six- and seven-membered ring trans-2-fluorocycloalkanols. nih.gov In contrast, the lipase from Candida antarctica showed low enantiopreference for the esters of trans-2-fluorocyclohexanol. nih.gov This highlights the importance of screening different enzymes to find the optimal catalyst for a specific substrate. The kinetic resolution approach takes advantage of the different reaction rates of enantiomers with a chiral reagent, leaving an excess of the less reactive enantiomer. libretexts.org

| Lipase Source | Selectivity for trans-2-fluorocycloalkanols | Reference |

| Pseudomonas cepacia | High selectivity for (R)-enantiomers of 6- and 7-membered rings | nih.gov |

| Candida rugosa | Most useful for 8-membered ring compounds, transforms (R)-enantiomers preferentially | nih.gov |

| Candida antarctica | Low enantiopreference for esters of trans-2-fluorocyclohexanol | nih.gov |

Chiral Salt Resolution and Crystallization

A widely used method for chiral resolution is the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. wikipedia.orgnumberanalytics.com For a racemic amine like 2-fluorocyclohexan-1-amine, a chiral acid can be used as the resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org

The selection of the appropriate chiral resolving agent and crystallization solvent is crucial for a successful resolution and often requires empirical screening. onyxipca.com Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. onyxipca.com The efficiency of the resolution can be monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC). onyxipca.com In some cases, seeding a supersaturated solution of a racemic mixture with crystals of one pure enantiomer can induce the crystallization of that enantiomer, a technique known as preferential crystallization. wikipedia.org

| Chiral Resolving Agent | Application | Reference |

| Tartaric acid | Commonly used for resolving racemic amines | onyxipca.com |

| Mandelic acid | Commonly used for resolving racemic amines | onyxipca.com |

| Camphorsulfonic acid | Commonly used for resolving racemic amines | onyxipca.com |

| (+)-cinchotoxine | Used by Pasteur to resolve racemic tartaric acid | wikipedia.org |

Stereochemical and Conformational Analysis of 1r,2s 2 Fluorocyclohexan 1 Amine

Configurational Assignment Methodologies

The absolute configuration of chiral molecules like (1R,2S)-2-fluorocyclohexan-1-amine is determined using a variety of spectroscopic and chemical methods.

One of the most powerful techniques is Nuclear Magnetic Resonance (NMR) spectroscopy . nih.goved.ac.uk For fluorinated compounds, ¹⁹F NMR is particularly informative due to the high sensitivity and natural abundance of the ¹⁹F nucleus. nih.govrsc.org The chemical shift of the fluorine atom and its coupling constants with neighboring protons (¹H) and carbons (¹³C) provide detailed information about the stereochemical environment. ed.ac.uk By reacting the chiral amine with a chiral derivatizing agent, two diastereomers are formed, which will exhibit distinct ¹⁹F NMR signals. frontiersin.org Comparing the experimental chemical shift differences with those predicted by Density Functional Theory (DFT) calculations allows for the unambiguous assignment of the absolute configuration. frontiersin.org

X-ray crystallography can also be employed for the definitive determination of absolute configuration, provided that a suitable single crystal of a derivative can be obtained. This technique provides a three-dimensional map of the electron density in the molecule, revealing the precise spatial arrangement of all atoms.

Diastereomeric and Enantiomeric Purity Assessment

Ensuring the stereochemical purity of this compound is crucial for its applications. Both diastereomeric and enantiomeric purity need to be assessed.

Diastereomeric purity refers to the proportion of the desired diastereomer relative to other possible diastereomers. In the case of 2-fluorocyclohexan-1-amine, there are four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2S) and (1S,2R) pair are enantiomers, as are the (1R,2R) and (1S,2S) pair. The relationship between the (1R,2S) and (1R,2R) isomers is diastereomeric. Diastereomers have different physical properties and can typically be separated by standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Their relative amounts can be quantified by analyzing the integrated peak areas in the chromatogram.

Enantiomeric purity , or enantiomeric excess (ee), measures the excess of one enantiomer over the other. Since enantiomers have identical physical properties in a non-chiral environment, their separation and quantification require a chiral environment. This is typically achieved using chiral HPLC , where the stationary phase is chiral and interacts differently with the two enantiomers, leading to different retention times. Chiral gas chromatography can also be used. Another method involves derivatizing the amine with a chiral reagent to form diastereomers, which can then be analyzed by standard chromatographic or NMR techniques.

Conformational Preferences and Ring Dynamics in Fluorinated Cyclohexanes

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation. In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. The relative stability of these two positions is a key aspect of conformational analysis.

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. masterorganicchemistry.comgithub.io A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com For fluorine, the A-value is relatively small (around 0.24-0.3 kcal/mol), suggesting a less pronounced preference for the equatorial position compared to bulkier groups like methyl (A-value ≈ 1.7 kcal/mol). ubc.calibretexts.org

In this compound, both the fluorine and the amine groups can be either axial or equatorial. This leads to a dynamic equilibrium between different chair conformations. The preferred conformation will be the one that minimizes steric and electronic repulsions.

| Substituent | A-value (kcal/mol) |

| F | 0.24 ubc.ca |

| NH₂ | 1.2 (1.8 in H-bonding solvents) ubc.ca |

| CH₃ | 1.8 ubc.ca |

This table shows the A-values for different substituents on a cyclohexane ring, indicating their preference for the equatorial position.

The conformational equilibrium can be influenced by solvent effects. In more polar solvents, conformations with a larger dipole moment may be stabilized. wikipedia.org For instance, in trans-1,2-difluorocyclohexane, the diequatorial conformer is more favored in polar solvents. wikipedia.org

Stereoelectronic Effects of Fluorine Substitution

The high electronegativity of the fluorine atom introduces significant stereoelectronic effects that influence the conformation and reactivity of the molecule. researchgate.net These effects arise from the interaction of bonding and non-bonding orbitals.

One important phenomenon is the gauche effect , which is the tendency for a conformation with substituents gauche (at a 60° dihedral angle) to each other to be more stable than the anti conformation (180° dihedral angle). wikipedia.org In the context of this compound, this can influence the preference for the arrangement of the fluorine and amine groups. The gauche effect is often explained by hyperconjugation, where there is a stabilizing interaction between the σ orbital of a C-H bond and the σ* antibonding orbital of the C-F bond. wikipedia.orgrsc.org

Hyperconjugation involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled antibonding orbital. rsc.orgyoutube.com In fluorinated cyclohexanes, hyperconjugative interactions between C-H or C-C σ orbitals and the low-lying C-F σ* orbital can play a significant role in determining conformational preferences. st-andrews.ac.uknih.gov These interactions are highly dependent on the geometry of the molecule.

The inductive effect of the fluorine atom is also a major factor. youtube.com Being the most electronegative element, fluorine strongly withdraws electron density through the sigma bonds. youtube.comreddit.com This has a significant impact on the basicity of the amine group. The electron-withdrawing nature of the fluorine atom reduces the electron density on the nitrogen, making the lone pair less available to accept a proton and thus decreasing the basicity of the amine. masterorganicchemistry.comchemistrysteps.com The closer the fluorine atom is to the amine group, the stronger this effect will be. chemistrysteps.com

Another relevant stereoelectronic interaction is the anomeric effect , which describes the preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position. wikipedia.orgscripps.edu While traditionally associated with carbohydrate chemistry, analogous effects can be observed in other heterocyclic and even carbocyclic systems. wikipedia.orgnih.gov In fluorinated cyclohexanes, interactions between the lone pairs of a heteroatom and the C-F bond can lead to a preference for an axial fluorine, a phenomenon sometimes referred to as a pseudo-anomeric effect. nih.gov

These stereoelectronic effects are often intertwined and can be influenced by the solvent. researchgate.net A thorough understanding of these interactions is essential for predicting the structure, stability, and reactivity of this compound.

Chemical Reactivity and Mechanistic Investigations of 1r,2s 2 Fluorocyclohexan 1 Amine Derivatives

Nucleophilic Reactivity Profiles

The primary amine group in (1R,2S)-2-fluorocyclohexan-1-amine and its derivatives is the principal center of nucleophilicity. Like other primary amines, it can react with a variety of electrophiles, such as acyl chlorides, alkyl halides, and carbonyl compounds, to form amides, secondary amines, and imines, respectively.

However, the nucleophilic character of the amine is significantly modulated by the adjacent fluorine atom. Fluorine is a highly electronegative element, and its strong electron-withdrawing inductive effect (-I effect) decreases the electron density on the nitrogen atom. This reduction in electron density lowers the amine's basicity and, consequently, its nucleophilicity compared to non-fluorinated analogues like cyclohexylamine (B46788). For instance, studies on similar structures have shown that electron-withdrawing groups can reduce amine nucleophilicity by several orders of magnitude. masterorganicchemistry.com The reaction of 2,2,2-trifluoroethylamine, for example, is roughly 100,000 times less nucleophilic than amines without such deactivating groups. masterorganicchemistry.com

Steric hindrance also plays a role, although it is secondary to the electronic effect in this case. The bulky cyclohexyl ring can impede the approach of the amine to sterically demanding electrophiles. Generally, the nucleophilicity of amines follows the trend of primary < secondary, but this can be overshadowed by steric and electronic factors. masterorganicchemistry.com

| Compound | Key Feature | Expected Relative Nucleophilicity | Rationale |

|---|---|---|---|

| Cyclohexylamine | No electron-withdrawing groups | High | Standard primary amine on a saturated ring. |

| This compound | Electron-withdrawing fluorine atom | Moderate to Low | The inductive effect of fluorine reduces electron density on the nitrogen. masterorganicchemistry.com |

| N-methyl-(1R,2S)-2-fluorocyclohexan-1-amine | Secondary amine, electron-withdrawing fluorine | Moderate | Increased substitution (secondary amine) may enhance nucleophilicity relative to the primary amine, but the fluorine effect persists. |

Electrophilic Reactivity Profiles

Scientific literature detailing the specific electrophilic reactivity profiles of this compound derivatives is not extensively available. In principle, for the molecule to act as an electrophile, one of its functional groups would need to be converted into a suitable leaving group. For example, diazotization of the primary amine could generate a transient diazonium species, which is a potent electrophile and leaving group, but this pathway is often complicated by rearrangements and elimination reactions, particularly in a cyclic system. Alternatively, the cyclohexane (B81311) ring itself is generally electron-rich and not electrophilic. Activation with strong electron-withdrawing groups elsewhere on the ring would be required to make any of the ring carbons susceptible to nucleophilic attack, a scenario not inherent to the parent compound.

C-F Bond Reactivity and Activation Studies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant chemical challenge. baranlab.org The C-F bond in derivatives of this compound is a non-activated aliphatic bond, characterized by high bond dissociation energy and low polarizability, rendering it inert under typical reaction conditions. scispace.com

Activation of this bond generally requires specialized reagents and conditions that fall into several major categories:

Lewis Acid-Mediated Activation : Strong Lewis acids can coordinate to the fluorine atom, enhancing its leaving group ability and promoting cleavage. scispace.comosaka-u.ac.jp

Reductive Defluorination : The use of potent reducing agents, including alkali metals or electrochemical methods, can inject electrons into the molecule's antibonding orbitals, leading to C-F bond scission. escholarship.orgrsc.org

Transition-Metal-Mediated Activation : Certain low-valent transition metal complexes can insert into the C-F bond via oxidative addition, although this is more common for aryl or vinyl C-F bonds. nih.gov

Enzymatic Cleavage : Some metalloenzymes have been shown to be capable of catalyzing C-F bond cleavage, though this is a highly specialized area of research. nih.gov

Due to the large difference in electronegativity between carbon and fluorine, the C-F bond is highly polarized (Cδ+-Fδ-). This polarity predisposes the bond to heterolytic cleavage, where the fluorine atom departs with both electrons of the bonding pair to form a fluoride (B91410) ion (F⁻) and a carbocation. This pathway is energetically demanding and rarely occurs spontaneously. The most common strategy to facilitate heterolytic cleavage is the use of strong Lewis acids (e.g., silylium (B1239981) ions, aluminum-based reagents) that can abstract the fluoride ion. scispace.comosaka-u.ac.jp The resulting carbocationic intermediate would then be trapped by a nucleophile present in the reaction medium.

| Factor | Influence on Heterolytic Cleavage | Mechanism |

|---|---|---|

| Lewis Acidity of Reagent | Promotes Cleavage | Coordinates to fluorine, stabilizing the departing fluoride ion. scispace.com |

| Solvent Polarity | Promotes Cleavage | Stabilizes the resulting charged species (carbocation and fluoride). |

| Carbocation Stability | Promotes Cleavage | A more stable secondary carbocation intermediate lowers the activation energy. |

| Neighboring Group Participation | Promotes Cleavage | Intramolecular assistance from a nearby nucleophile (e.g., the amine group) can facilitate fluoride departure. nih.gov |

A key feature of the reactivity of β-haloamines, including this compound derivatives, is the potential for intramolecular nucleophilic displacement. In this pathway, the lone pair of the nitrogen atom acts as an internal nucleophile, attacking the carbon atom bearing the fluorine. This reaction is an example of neighboring group participation. nih.gov

For this reaction to occur efficiently via an S_N2 mechanism, a specific stereoelectronic arrangement is required: the attacking nucleophile and the leaving group should be in an anti-periplanar (or anti-axial) conformation. The trans stereochemistry of this compound is perfectly suited for this. In the chair conformation where the amine is axial and the fluorine is axial (the diaxial conformer), the C-N and C-F bonds are oriented at approximately 180° to each other, providing ideal orbital overlap for the backside attack of the nitrogen lone pair, leading to the displacement of the fluoride ion.

Reaction Mechanisms Involving Aziridinium (B1262131) Ion Intermediates

The intramolecular nucleophilic displacement of the fluoride by the amine nitrogen does not lead to a stable product directly but rather to the formation of a highly strained, bicyclic intermediate known as an aziridinium ion. nih.gov This three-membered ring fused to the cyclohexane frame is a potent electrophile due to significant ring strain and the positive charge on the nitrogen atom. nih.gov

The formation of the aziridinium ion is often the rate-determining step in reactions of nitrogen mustards and related β-haloamines. nih.gov Once formed, this reactive intermediate is readily attacked by external nucleophiles. The nucleophilic attack can occur at either of the two carbons of the original aziridinium ring (C1 or C2 of the cyclohexane). This ring-opening reaction is typically regioselective, governed by steric and electronic factors, and proceeds with an inversion of stereochemistry at the center of attack. Attack at C1 regenerates a derivative of the starting amine, while attack at C2 leads to the formation of a 1,2-disubstituted cyclohexane with the nucleophile positioned at C1 and the amino group at C2, both trans to each other.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The conformational equilibrium of this compound derivatives is profoundly influenced by the potential for intramolecular hydrogen bonding. In the trans configuration, the molecule can exist as an equilibrium between two chair conformers: one with both the amino and fluoro groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

While a comprehensive conformational analysis for this specific amine is not widely published, strong evidence from the analogous compound trans-2-fluorocyclohexanol suggests the presence of a significant intramolecular hydrogen bond (O-H···F) that stabilizes the diequatorial conformer. rsc.org In non-polar solvents, this hydrogen bond provides a stabilizing energy of approximately 1.6 kcal/mol. rsc.org It is highly probable that a similar, albeit potentially weaker, N-H···F intramolecular hydrogen bond exists in this compound, which would also favor the diequatorial conformation.

This conformational preference has direct consequences for reactivity:

Modulation of Nucleophilicity : The involvement of the N-H bond in hydrogen bonding can slightly alter the acidity of the proton and the electron density on the nitrogen, which could subtly influence the amine's reactivity as an external nucleophile.

| Solvent | ΔG (aa-ee) (kcal/mol) | Dominant Conformer | Interpretation |

|---|---|---|---|

| CCl₄ (Non-polar) | 1.5 | Diequatorial (ee) | Strong intramolecular O-H···F hydrogen bonding stabilizes the diequatorial form. |

| Acetone (Polar) | 1.2 | Diequatorial (ee) | Hydrogen bond persists but is slightly weakened by solvent competition. |

| Vapor Phase (Calculated) | 1.6 | Diequatorial (ee) | Represents the intrinsic stability imparted by the intramolecular hydrogen bond. |

Applications and Functional Derivatives in Advanced Chemical Synthesis

Building Block Utility in Complex Molecule Construction

(1R,2S)-2-fluorocyclohexan-1-amine serves as a versatile building block for the synthesis of more complex molecular architectures. The primary amine group acts as a key functional handle, enabling a wide range of chemical transformations such as amide bond formation, reductive amination, and N-alkylation. These reactions allow for the straightforward incorporation of the fluorocyclohexane motif into larger structures.

The defined stereochemistry of the molecule is crucial, as it allows chemists to control the spatial orientation of substituents, which is paramount in fields like drug discovery and asymmetric catalysis. The presence of the fluorine atom on the carbon adjacent to the amine group introduces specific electronic and conformational effects that can influence the reactivity and properties of the final compound. Fluorinated building blocks are integral in constructing novel molecular frameworks where properties like metabolic stability and binding affinity are critical.

Role in Medicinal Chemistry Scaffold Design

Fluorinated scaffolds are highly sought after in medicinal chemistry due to the beneficial effects of fluorine on drug properties. elsevierpure.comchimia.ch The this compound motif is particularly useful for designing new therapeutic agents.

Bioisosteric Replacements

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity but has improved properties, is a fundamental concept in drug design. selvita.comnih.gov The vicinal fluoroamine arrangement on a cyclohexane (B81311) ring can serve as a bioisostere for other chemical groups, such as a hydroxylamine or an unsubstituted cyclohexylamine (B46788). The introduction of fluorine can lead to enhanced binding interactions with target proteins through the formation of favorable electrostatic or hydrogen-bonding interactions. researchgate.net Furthermore, replacing a hydrogen atom with fluorine can block metabolic pathways without significantly altering the molecule's shape, thereby improving its pharmacokinetic profile. researchgate.netchemrxiv.org

Analog Series-Based Scaffold Development

In lead optimization, chemists synthesize series of related compounds (analogs) to probe structure-activity relationships (SAR). This compound is an ideal candidate for inclusion in such series. By systematically comparing its biological activity and properties against its non-fluorinated parent compound, its enantiomer, and its diastereomers (such as the cis-isomer), researchers can elucidate the specific contribution of the fluorine atom and its stereochemistry to the molecule's function. This systematic approach is crucial for the rational design of potent and selective drug candidates.

Modulation of Physicochemical Properties (pKa, Lipophilicity, Metabolic Stability)

The introduction of a fluorine atom can profoundly alter a molecule's key physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

pKa: Fluorine is the most electronegative element, and its presence has a strong electron-withdrawing inductive effect. When placed adjacent to an amine group, the fluorine atom significantly reduces the basicity of the amine, thereby lowering its pKa. blumberginstitute.orgmdpi.com This modulation of pKa is critical because it determines the ionization state of the molecule at physiological pH (around 7.4), which influences its solubility, membrane permeability, and ability to interact with its biological target. mdpi.com The equatorial positioning of a fluorine atom on a cyclohexane ring has been noted to have a greater pKa-lowering effect than an axial fluorine. blumberginstitute.org

Lipophilicity: A molecule's lipophilicity (often measured as logP or logD) is a key determinant of its ability to cross biological membranes. The effect of fluorination on lipophilicity is context-dependent. nih.govnih.gov Replacing a hydrogen atom with fluorine generally increases lipophilicity. mdpi.com However, the strong inductive effect of fluorine can also increase the polarity of the local molecular environment, which can have the opposite effect. nih.gov The fluorocyclohexylamine scaffold thus offers a nuanced tool for fine-tuning a drug candidate's lipophilicity to achieve an optimal balance between solubility and membrane permeability.

Metabolic Stability: A major challenge in drug development is preventing the rapid metabolic breakdown of a compound by enzymes such as the cytochrome P450 family. A common metabolic pathway is the oxidation of C-H bonds. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Strategically placing a fluorine atom at a metabolically vulnerable position can block this oxidation, thereby enhancing the metabolic stability and increasing the half-life of the drug in the body. researchgate.netsemanticscholar.org

Table 1: Impact of Fluorination on Physicochemical Properties of Cyclohexylamines

| Property | Non-Fluorinated Cyclohexylamine | This compound | Rationale for Change |

| pKa | Higher (More Basic) | Lower (Less Basic) | Strong electron-withdrawing effect of the adjacent fluorine atom reduces the electron density on the nitrogen, making it a weaker base. blumberginstitute.orgmdpi.com |

| Lipophilicity (logP) | Baseline | Generally Increased | The fluorine atom is more lipophilic than the hydrogen atom it replaces. However, the overall effect depends on intramolecular interactions. mdpi.comnih.gov |

| Metabolic Stability | Susceptible to oxidation at C2 | Increased | The strong C-F bond blocks metabolic oxidation at the C2 position, a common site of enzymatic attack. semanticscholar.org |

Catalyst and Ligand Design Incorporating this compound Motifs

Chiral amines are fundamental components of many successful catalysts and ligands used in asymmetric synthesis. The rigid, stereochemically defined backbone of this compound makes it an attractive scaffold for the development of new chiral ligands.

The amine can be derivatized to coordinate with a metal center, creating a chiral environment that can induce stereoselectivity in a chemical reaction. The fluorine atom, while not directly coordinating, can exert a significant electronic influence on the metal center. This electronic tuning can alter the catalyst's reactivity and selectivity. The development of chiral Frustrated Lewis Pairs (FLPs) and other metal-free catalytic systems has also opened new avenues for the use of such chiral amines in asymmetric catalysis. nih.gov While specific examples incorporating this exact molecule may be nascent, the principles of ligand design strongly suggest its potential in creating novel and effective asymmetric catalysts.

Investigations in Chemical Biology

Chemical biology utilizes small molecules, or "probes," to study and manipulate biological systems. This compound is a valuable starting point for the synthesis of such probes. researchgate.net

The amine functionality provides a convenient point for attaching reporter groups, such as fluorophores for live-cell imaging or biotin for affinity purification of protein targets. nih.govrsc.org Furthermore, the fluorine atom itself can be a useful probe. The substitution of hydrogen with fluorine can create a "fluorinated analogue" of a bioactive molecule, allowing researchers to study the importance of specific C-H bonds for biological activity.

Perhaps most significantly, the fluorine atom can be replaced with its radioactive isotope, fluorine-18 (B77423) (¹⁸F), a positron emitter. This allows for the creation of radiolabeled tracers for use in Positron Emission Tomography (PET) imaging, a powerful non-invasive technique used in both clinical diagnostics and drug discovery research to visualize and quantify biological processes in vivo. nih.gov

Table 2: Summary of Strategic Applications

| Application Area | Strategic Use of this compound | Key Features Leveraged |

| Complex Molecule Synthesis | Chiral building block | Defined stereochemistry, reactive amine handle |

| Medicinal Chemistry | Scaffold for drug candidates | Bioisosteric replacement, SAR studies, ADME property modulation |

| Catalyst Design | Chiral ligand backbone | Rigid conformational scaffold, electronic tuning by fluorine |

| Chemical Biology | Synthesis of molecular probes | Conjugation handle (amine), ¹⁸F labeling for PET imaging |

Theoretical and Computational Studies on 1r,2s 2 Fluorocyclohexan 1 Amine

Density Functional Theory (DFT) Investigations

There are no specific DFT studies available in the reviewed literature that focus on (1R,2S)-2-fluorocyclohexan-1-amine. Such studies would be invaluable for understanding the electronic structure, conformational preferences, and spectroscopic properties of the molecule. Typically, DFT calculations could provide insights into optimized geometries, vibrational frequencies, and the energies of different conformers, which are crucial for predicting its behavior in chemical reactions.

Molecular Dynamics Simulations

Similarly, a search for molecular dynamics (MD) simulations of this compound yielded no specific results. MD simulations would offer a dynamic perspective on the compound's behavior, illustrating how it interacts with itself and with solvent molecules over time. This would be particularly useful for understanding its conformational landscape and the influence of the fluorine and amine substituents on the flexibility of the cyclohexane (B81311) ring.

Mechanistic Insights from Computational Modeling

The application of computational modeling to elucidate reaction mechanisms involving this compound has not been documented in available research. Computational studies are often employed to map out reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of how the molecule participates in chemical transformations. The absence of such studies limits the theoretical understanding of its reactivity.

Prediction of Stereochemical Outcomes

There is no published research on the use of computational methods to predict the stereochemical outcomes of reactions involving this compound. Computational chemistry is a powerful tool for forecasting the stereoselectivity of reactions, which is of paramount importance in fields such as asymmetric synthesis and drug design. Without these predictive studies, the stereochemical control in reactions with this compound remains an area for future experimental and theoretical exploration.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of (1R,2S)-2-fluorocyclohexan-1-amine. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed picture of the molecular framework and the stereochemical relationship between the fluorine and amine substituents can be obtained.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. In the spectrum of a related compound, fluorocyclohexane, the proton signals for the cyclohexane (B81311) ring appear as a complex multiplet. For this compound, the protons on the carbon atoms bearing the fluorine and amine groups (C1 and C2) would exhibit characteristic shifts and coupling patterns. The proton attached to the same carbon as the amine group (H1) and the proton on the carbon with the fluorine atom (H2) would show splitting due to coupling with each other and with adjacent protons on the cyclohexane ring. The trans-diaxial relationship between the fluorine and amine groups in the expected chair conformation would result in large coupling constants for the axial protons at C1 and C2.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound would show six distinct signals corresponding to the six carbon atoms of the cyclohexane ring. The carbons directly bonded to the electronegative fluorine and nitrogen atoms (C1 and C2) would be shifted downfield compared to the other ring carbons. The chemical shifts for alkyl fluorides are typically in the range of 55-80 ppm, while those for alkyl amines are around 30-60 ppm. wisc.edu The specific chemical shifts will be influenced by the stereochemistry of the molecule.

¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment. huji.ac.il Since ¹⁹F has a natural abundance of 100% and a large magnetogyric ratio, it produces sharp signals over a wide chemical shift range. huji.ac.il The ¹⁹F NMR spectrum of this compound would show a single multiplet, as there is only one fluorine atom in the molecule. The chemical shift and the coupling of this signal with neighboring protons (especially H2 and the axial proton at C6) can confirm the stereochemical orientation of the fluorine atom. For instance, a large coupling constant between F and an axial proton on an adjacent carbon would be indicative of a trans-diaxial arrangement.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Couplings |

|---|

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₆H₁₂FN), the molecular weight is 117.16 g/mol . amadischem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 117. As is characteristic for compounds containing an odd number of nitrogen atoms, the molecular ion has an odd mass-to-charge ratio. libretexts.orglibretexts.org

The fragmentation pattern in the mass spectrum provides valuable structural information. Aliphatic amines commonly undergo α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, α-cleavage could lead to the loss of a C₅H₉F radical, resulting in a fragment ion [CH₂=NH₂]⁺ at m/z 30. Another possible α-cleavage could involve the loss of a hydrogen atom from the carbon bearing the amine group, leading to an [M-1]⁺ peak at m/z 116.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 117 | [C₆H₁₂FN]⁺ | Molecular Ion (M⁺) |

| 116 | [C₆H₁₁FN]⁺ | Loss of H radical from C1 |

| 98 | [C₆H₁₂N]⁺ | Loss of F radical |

Chiral Chromatography (HPLC, GC) for Purity and Stereoisomer Separation

Chiral chromatography is essential for the separation of enantiomers and diastereomers, making it a critical technique for assessing the purity of this compound and separating it from its other stereoisomers. gcms.cz Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose, utilizing chiral stationary phases (CSPs).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the separation of enantiomers. sigmaaldrich.com For primary amines like this compound, derivatization with a chiral reagent is often performed to form diastereomers that can be separated on a standard achiral column. researchgate.net Alternatively, direct separation can be achieved using a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including amines. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. researchgate.net

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of volatile chiral compounds. gcms.cz Similar to HPLC, the amine may be derivatized to improve its volatility and chromatographic behavior. Trifluoroacetyl (TFA) derivatives of amines are commonly prepared for GC analysis. wiley.com The separation is then carried out on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. wiley.com The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.

The successful separation of this compound from its enantiomer, (1S,2R)-2-fluorocyclohexan-1-amine, and its diastereomers, (1R,2R)- and (1S,2S)-2-fluorocyclohexan-1-amine, is vital for ensuring the stereochemical purity of the compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of a chiral molecule.

To perform X-ray crystallography, a single crystal of this compound or a suitable crystalline derivative (such as a hydrochloride or tosylate salt) is required. achemblock.comnih.gov The crystal is irradiated with X-rays, and the diffraction pattern produced is collected and analyzed. The resulting electron density map allows for the determination of the positions of all atoms in the crystal lattice.

For this compound, an X-ray crystal structure would unequivocally confirm the trans relationship between the fluorine and amine groups on the cyclohexane ring. It would also reveal the preferred chair conformation of the cyclohexane ring in the solid state, including the axial or equatorial positions of the substituents. Furthermore, by using anomalous dispersion effects, the absolute configuration of the chiral centers can be determined, confirming the (1R,2S) stereochemistry. This technique provides the ultimate proof of the molecule's three-dimensional structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.